molecular formula C11H9NO B8740116 7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B8740116
M. Wt: 171.19 g/mol
InChI Key: PBMPNNKDJPQRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

7-oxo-6,8-dihydro-5H-naphthalene-2-carbonitrile

InChI

InChI=1S/C11H9NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5H,3-4,6H2

InChI Key

PBMPNNKDJPQRGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-3,4-dihydronaphthalen-2(1H)-one (500 mg, 2.2 mmol) in 5 mL of anhydrous DMF in a 10 mL CEM microwave tube was added Zn(CN)2 (515 mg, 4.4 mmol), Pd2(dba)3 (55 mg, 0.034 mmol), TMEDA (55 mg, 0.47 mmol) and Xantphos (29 mg, 0.05 mmol) sucessively. The reaction tube was sealed and heated to 160° C. under microwave irradiation with a 5 min hold time and 300 W maxium power input. After cooling under a stream of compressed air, the reaction mixture was washed with EtOAc through a Celite® with a thin layer of silica gel in the middle size. The filtrate was washed with saturated bine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by preparative TLC to afford 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (150 mg, yield 40%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Zn(CN)2
Quantity
515 mg
Type
catalyst
Reaction Step One
Quantity
55 mg
Type
catalyst
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One

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